molecular formula C10H10ClFO B1396889 (4-Chloro-2-fluorophenyl)(cyclopropyl)methanol CAS No. 1202774-93-3

(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol

Cat. No. B1396889
CAS RN: 1202774-93-3
M. Wt: 200.64 g/mol
InChI Key: GOFWTQNPGNZQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol is a chemical compound with the molecular formula C10H10ClFO . It has a molecular weight of 200.64 g/mol. This compound is intended for research use only.


Synthesis Analysis

The synthesis of this compound can be achieved from 4-CHLORO-2-FLUOROBENZALDEHYDE and Cyclopropylmagnesium bromide .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 227.6±25.0 °C at 760 mmHg, and a flash point of 91.4±23.2 °C . It also has a molar refractivity of 37.6±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 119.4±3.0 cm3 .

Scientific Research Applications

Methane Conversion and Methanol Applications

  • Methane as a Resource : Research on methanotrophs demonstrates their ability to convert methane into valuable products like methanol, indicating the potential for methane (and by extension, methanol) in biotechnological applications. Methanotrophs can generate a wide array of products from methane, such as biopolymers, lipids for biodiesel, and even methanol itself, showcasing the versatility of methane as a carbon source (Strong, Xie, & Clarke, 2015).

  • Hydrogen Production from Methanol : Methanol serves as a hydrogen carrier in various processes, highlighting its role in sustainable energy solutions. The review on hydrogen production from methanol discusses advancements in catalyst development and reactor technology for efficient hydrogen extraction, pointing towards the importance of methanol in developing a hydrogen economy (García et al., 2021).

  • Methanol in Fuel Cells : Studies on direct methanol fuel cells explore the challenges and advancements in utilizing methanol as a clean energy source. The research focuses on overcoming barriers like methanol crossover to improve the efficiency of methanol fuel cells, demonstrating the ongoing interest in methanol for energy applications (Heinzel & Barragán, 1999).

  • Catalysis and Methanol Synthesis : The synthesis of methanol from CO-rich gases in processes like the Fischer-Tropsch synthesis is explored, with an emphasis on the role of catalysts and chemical equilibria. This research underscores methanol's potential as a peaking fuel in power stations and as a versatile chemical feedstock (Cybulski, 1994).

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-cyclopropylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFWTQNPGNZQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=C(C=C2)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.00 g (6.31 mmol) of 4-chloro-2-fluorobenzaldehyde were introduced into 20 ml of diethyl ether at 0° C., 19 ml (9.46 mmol) of 0.5N cyclopropylmagnesium bromide solution in THF were added, and the mixture was stirred at RT overnight. The reaction mixture was added to water, the phases were separated, the aqueous phase was extracted twice with ethyl acetate, and the combined organic phases were dried over magnesium sulfate, filtered and concentrated. The crude product was purified by preparative HPLC (RP18 column; mobile phase: acetonitrile/water) to result in 730 mg (58% of theory) of the title compound.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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